5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZMXNWASRUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize phase transfer catalysis (PTC) and solid-liquid reaction conditions. These methods ensure high yields and regioselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Cyclization Reactions: It can form fused ring systems through intramolecular cyclization.
Alkylation Reactions: The compound can be alkylated at different nitrogen positions under phase transfer catalysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, benzaldehyde, and various catalysts such as palladium and copper. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Anticancer Applications
The imidazo[4,5-b]pyridine scaffold has been extensively studied for its potential as a kinase inhibitor, particularly in cancer therapy. Several derivatives of 5-bromo-2-chloro-3H-imidazo[4,5-b]pyridine have shown promising results against various cancer types:
- Aurora Kinase Inhibitors : Compounds derived from this scaffold have been identified as potent inhibitors of Aurora kinases, which are critical in cell division. For instance, a derivative was found to have a of 7.5 nM for Aurora-A and 48 nM for Aurora-B, indicating strong binding affinity and potential for treating acute myeloid leukemia (AML) .
- FLT3 Inhibitors : The same derivatives also exhibit activity against FLT3 kinase, which is often mutated in AML. This dual inhibition is particularly valuable given the poor prognosis associated with FLT3 mutations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives:
- Bacterial Inhibition : Research indicates that certain analogs demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Bacillus cereus and Escherichia coli, showing greater efficacy against Gram-positive strains .
- Fungal Activity : Other studies reported that imidazo[4,5-b]pyridine derivatives exhibited fungicidal activity against pathogens such as Puccinia polysora and Rhizoctonia solani, with effectiveness ranging between 30% to 85% at specific concentrations .
Antiviral Properties
The antiviral potential of this compound has also been explored:
- Hepatitis B Virus Inhibition : A series of derivatives were synthesized to evaluate their effectiveness against the hepatitis B virus (HBV). These compounds showed promising results in inhibiting HBV replication, highlighting their potential as antiviral agents .
Synthetic Approaches and Modifications
The synthesis of this compound derivatives involves several key methodologies:
- C-H Arylation : This method allows for the regioselective functionalization of the imidazo[4,5-b]pyridine scaffold at the C2 position, facilitating the development of diverse analogs with enhanced biological activities .
- Alkylation Reactions : The introduction of alkyl groups at various nitrogen positions has been shown to modify the biological properties of these compounds significantly .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, as a GABA_A receptor agonist, it modulates the receptor’s activity, leading to potential anxiolytic and anticonvulsant effects. Additionally, its role as a proton pump inhibitor involves the inhibition of gastric acid secretion by blocking the H+/K+ ATPase enzyme .
Comparison with Similar Compounds
Key Observations:
Halogen Position: Bromine at C5 (vs. Chlorine at C2 directs regioselectivity in cross-coupling reactions .
Biological Activity : Phenyl or heteroaryl substituents at C2 (e.g., 2-phenyl or 2-furyl) correlate with antimicrobial efficacy, while halogenated variants (e.g., 5-bromo-2-chloro) are prioritized for kinase inhibition .
Synthetic Accessibility : C6-bromo derivatives (e.g., 6-bromo-2-phenyl) are synthesized in higher yields (45–49%) compared to C5-bromo analogues, which require more specialized conditions .
Physicochemical Properties
- Solubility : Chlorine at C2 reduces solubility in polar solvents compared to methyl or phenyl substituents .
- Thermal Stability : Melting points for halogenated derivatives range from 160°C (6-bromo-4-methylbenzyl) to >200°C (nitro-substituted analogues), with bromine conferring higher stability than chlorine .
Crystallographic and Spectroscopic Data
- Bond Lengths : X-ray diffraction of 6-bromo-2-furyl derivatives reveals C-Br bond lengths of ~1.89 Å, consistent with other bromoimidazopyridines .
- NMR Signatures : ¹H NMR spectra for 5-bromo-2-chloro analogues are expected to show deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing halogens, similar to 6-bromo-2-phenyl derivatives (δ 8.52–8.64 ppm) .
Biological Activity
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on recent research findings.
Target Receptors
The primary biological targets of this compound include angiotensin II and thromboxane A2 receptors. The compound acts as an antagonist to these receptors, which are critical components in various physiological processes including blood pressure regulation and inflammatory responses.
Biochemical Pathways
The antagonistic action affects the renin-angiotensin system and the arachidonic acid pathway, leading to reduced receptor activity. This modulation can influence numerous downstream signaling pathways that are essential for cellular function and homeostasis.
Cellular Effects
Induction of Apoptosis
In cancer cell lines, this compound has been shown to induce apoptosis through the activation of caspases—enzymes that play a pivotal role in programmed cell death. This is particularly relevant for its potential use as an anticancer agent.
Inhibition of Kinases
The compound inhibits specific kinases by binding to their ATP-binding sites, thus preventing the phosphorylation of target proteins that are crucial for cell signaling. This mechanism has implications for the treatment of various cancers and inflammatory diseases .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against multiple cancer cell lines including glioblastoma and colorectal carcinoma. For example, one study reported IC50 values ranging from 0.4 to 3.2 μM against various human cancer cell lines .
- Antimicrobial Properties : Research has also explored its antimicrobial potential. The compound showed moderate activity against certain Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 32 μM for some derivatives .
- GABA_A Receptor Modulation : Preliminary investigations suggest that this compound may act as a GABA_A receptor agonist, indicating potential applications in neurological disorders.
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of halogenated pyridine derivatives with appropriate amines or aldehydes. For example, 5-bromopyridine-2,3-diamine can react with chlorinated aldehydes under phase-transfer catalysis (PTC) in solvents like DMF, using catalysts such as p-toluenesulfonic acid. Reaction optimization includes controlling temperature (room temperature to reflux), stoichiometry of methyl iodide (for alkylation), and purification via column chromatography (ethyl acetate/hexane) . Yield improvements (e.g., 60–75%) are achieved by adjusting reaction time (12–72 hours) and catalyst loading.
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?
Single-crystal X-ray diffraction (using SHELX software ) confirms planar fused-ring systems and dihedral angles (e.g., 41.84° between imidazo[4,5-b]pyridine and phenyl substituents). NMR (300 MHz, CDCl) identifies aromatic protons (δ 8.87–7.44 ppm), while NMR assigns carbons adjacent to halogens (e.g., δ 147.53 ppm for C-Br). Mass spectrometry (ESI–MS: m/z 325.00 [M+H]) validates molecular weight . Discrepancies in data (e.g., unexpected splitting) may arise from π-π stacking or solvent adducts, requiring recrystallization or DFT calculations .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound at the C2 and C7 positions?
Palladium-catalyzed C–H arylation achieves regioselective modification. For C2-arylation, use Pd(OAc), Xantphos ligand, and aryl iodides in DMF at 110°C. Adding pivalic acid (30 mol%) accelerates reactivity for electron-deficient substrates. Subsequent C7-functionalization leverages halogen exchange (e.g., Suzuki coupling with 7-chloro derivatives). Computational modeling predicts regioselectivity by analyzing electron density maps and frontier molecular orbitals .
Q. How do structural modifications (e.g., halogen substitution, fused rings) impact biological activity in imidazo[4,5-b]pyridine derivatives?
Bromine at C5 enhances antifungal activity (MIC 2–8 µg/mL against Candida spp.) by increasing lipophilicity and membrane penetration. Chlorine at C2 stabilizes π-stacking interactions with enzyme active sites (e.g., cytochrome P450). Derivatives with triazole substituents (e.g., 3-[(1-benzyl-triazolyl)methyl]) show anti-inflammatory activity via TNF-α inhibition (IC 0.8 µM). SAR studies correlate substituent electronegativity with binding affinity to kinases like EGFR .
Q. What experimental and computational methods resolve contradictions in spectral data or crystallographic refinement?
For conflicting NMR signals (e.g., unexpected methyl peaks), use deuterated solvent swaps (CDOD vs. DMSO-d) or 2D-COSY to confirm coupling. In crystallography, omit problematic reflections (e.g., -102, -202) affected by beamstop artifacts and refine H-atom positions using SHELXL with riding models (U = 1.2–1.5×U) . DFT (B3LYP/6-311+G(d,p)) validates molecular geometry and vibrational frequencies, resolving discrepancies between experimental and calculated bond lengths (<0.02 Å) .
Q. How can imidazo[4,5-b]pyridine derivatives be integrated into high-throughput screening for drug discovery?
Design combinatorial libraries using solid-phase synthesis (Wang resin) with variable substituents (e.g., Br, Cl, NO) at C5 and C2. Assay against kinase panels (e.g., 400-kinase Profiler) to identify hits. LC-MS/MS quantifies metabolic stability in liver microsomes, while molecular docking (AutoDock Vina) prioritizes candidates with ∆G < -9 kcal/mol for CDK2 or PARP1 .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from byproducts?
Use silica gel chromatography (ethyl acetate/hexane, 1:2) to separate unreacted diamine precursors. Recrystallization from ethanol removes halogenated impurities (mp 149–152°C). For scale-up, switch to preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How do solvent polarity and temperature affect the stability of imidazo[4,5-b]pyridine derivatives during storage?
Store at -20°C in anhydrous DMSO (sealed under N) to prevent hydrolysis of chloro substituents. Avoid protic solvents (e.g., MeOH), which accelerate degradation (t < 1 week at 25°C). Thermal gravimetric analysis (TGA) confirms stability up to 195°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
